4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the benzamide family. Its full chemical formula is C22H19BrN2O2 , and its molecular weight is approximately 423.3 g/mol . The compound features a benzothiazole ring with a bromine substituent and an amide group.
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound are not widely documented. one possible approach involves the condensation of a 2-aminobenzothiazole derivative with an appropriate acid chloride or anhydride. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While not extensively studied, it may undergo oxidation or reduction processes.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Amide Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products:: The primary product of bromination would be the 4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide itself.
Scientific Research Applications
Medicine: It might exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers could explore its reactivity and use it as a building block.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains speculative due to limited research. it likely interacts with specific molecular targets or pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to other benzamides or benzothiazoles. Its bromine substitution sets it apart from related compounds.
Properties
Molecular Formula |
C24H20BrN3O2S2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
4-bromo-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-15(16-5-3-2-4-6-16)26-22(29)14-31-24-28-20-12-11-19(13-21(20)32-24)27-23(30)17-7-9-18(25)10-8-17/h2-13,15H,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
PFEFLVVAFLFURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.